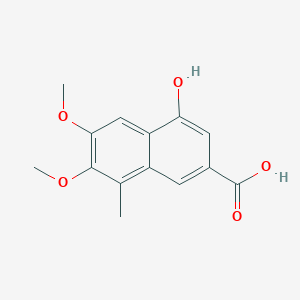
4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, hydroxyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene ring system, followed by the introduction of functional groups through various chemical reactions such as Friedel-Crafts acylation, hydroxylation, and methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and methyl substitutions.
4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a naphthalene ring.
Coumarins: Another class of compounds with a different ring structure but similar functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- is unique due to its specific combination of functional groups and their positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid (C14H14O5) is a complex organic compound belonging to the naphthalene carboxylic acids family. Its unique structure, featuring hydroxyl, methoxy, and methyl substituents on a naphthalene ring, contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, including its antimicrobial and anticancer properties.
- Molecular Formula : C14H14O5
- Molecular Weight : 262.26 g/mol
- Structural Features : The presence of hydroxyl and methoxy groups enhances reactivity and biological activity, allowing interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures often demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pyogenes | 215 mg/L |
| Proteus mirabilis | 215 mg/L |
| Pseudomonas putida | 251 mg/L |
| Aspergillus niger | 70 mg/L |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to modulate enzyme activities involved in cellular pathways suggests potential therapeutic effects against various cancer types. Studies have indicated that it may induce apoptosis in cancer cells by influencing oxidative stress pathways.
The biological activity of this compound is attributed to its structural features:
- Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with proteins or nucleic acids, influencing their functions.
- Enzyme Modulation : It may modulate the activity of enzymes involved in oxidative stress responses, contributing to its antioxidant properties.
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Streptococcus pyogenes and Pseudomonas putida, showing significant growth inhibition at low concentrations.
- Cancer Cell Apoptosis : Research has shown that treatment with this compound leads to increased apoptosis markers in breast cancer cell lines, indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethoxy-8-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-7-9-4-8(14(16)17)5-11(15)10(9)6-12(18-2)13(7)19-3/h4-6,15H,1-3H3,(H,16,17) |
InChI Key |
ACMRVUKFJKTUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















